Home > Products > Screening Compounds P50456 > tert-Buthyl Pitavastatin
tert-Buthyl Pitavastatin -

tert-Buthyl Pitavastatin

Catalog Number: EVT-8891005
CAS Number:
Molecular Formula: C29H32FNO4
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details: The synthesis of tert-butyl pitavastatin involves several key steps:

  1. Starting Materials: The synthesis typically begins with 2-cyclopropyl-4-(4-fluorophenyl) quinoline derivatives.
  2. Reactions:
    • The initial reaction involves the condensation of the quinoline derivative with tert-butyl esters.
    • Reagents such as R-(−)-camphor sulfonic acid and various solvents (nitriles, ethers) are employed to facilitate the reaction under controlled conditions.
    • The process includes steps like solvent removal by distillation and crystallization to isolate the tert-butyl ester form .
Molecular Structure Analysis

Structure and Data: The molecular formula for tert-butyl pitavastatin can be represented as C24H32F1N1O5C_{24}H_{32}F_{1}N_{1}O_{5}. Its structure features a complex arrangement including a cyclopropyl group, a fluorophenyl moiety, and a tert-butyl ester functional group.

  • Key Structural Features:
    • The presence of a hydroxyl group which plays a crucial role in its biological activity.
    • A double bond configuration that is essential for its interaction with the target enzyme.

The detailed structural analysis can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography to confirm the compound's configuration and purity.

Chemical Reactions Analysis

Reactions and Technical Details: Tert-butyl pitavastatin participates in various chemical reactions that are pivotal for its transformation into active pharmaceutical forms:

  1. Hydrolysis: The tert-butyl ester can be hydrolyzed to yield pitavastatin acid, which is necessary for its pharmacological activity.
  2. Salt Formation: The acid form can then be reacted with bases (e.g., tertiary amines) to form salts that enhance solubility and bioavailability .

These reactions are typically carried out under mild conditions to prevent degradation of sensitive functional groups.

Mechanism of Action

Process and Data: Tert-butyl pitavastatin functions primarily through the inhibition of 3-hydroxy-3-methyl-glutaryl-CoA reductase. This action results in:

  • Decreased Cholesterol Synthesis: By inhibiting this enzyme, the compound reduces endogenous cholesterol production in the liver.
  • Increased LDL Receptors: As a compensatory mechanism, liver cells increase the expression of low-density lipoprotein receptors, enhancing the clearance of circulating LDL cholesterol from the bloodstream.

The pharmacokinetics of tert-butyl pitavastatin indicate significant hepatic uptake via organic anion transporting polypeptide transporters, particularly OATP1B1 .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but sensitive to hydrolysis in aqueous environments.
  • Melting Point: Specific melting point data would need to be determined experimentally but is expected to fall within typical ranges for similar compounds.

Characterization techniques like Differential Scanning Calorimetry can provide insights into thermal properties .

Applications

Tert-butyl pitavastatin serves several scientific purposes:

  • Pharmaceutical Development: It acts as an intermediate in synthesizing pitavastatin calcium, essential for treating hyperlipidemia.
  • Research Tool: Its derivatives are used in studies investigating drug metabolism and pharmacokinetics, especially concerning liver-targeting mechanisms via OATP transporters.
  • Radiotracer Development: Modified versions of pitavastatin are explored for use in positron emission tomography imaging to study hepatic function .
Synthetic Methodologies of tert-Butyl Pitavastatin

Historical Evolution of Synthetic Routes for Statin Intermediates

The synthesis of tert-butyl pitavastatin, a pivotal intermediate for the active pharmaceutical ingredient pitavastatin calcium, has undergone significant methodological evolution. Early industrial routes relied heavily on the Wittig reaction for constructing the critical C=C bond connecting the quinoline heterocycle to the dihydroxyheptanoate side chain. This approach, while straightforward, suffered from moderate cis/trans stereoselectivity (~80:20 E/Z ratio), necessitating extensive chromatographic purification to isolate the desired trans-isomer and reducing overall yields to 60–70% [4]. Additionally, stoichiometric triphenylphosphine oxide byproducts posed environmental and purification challenges. The Mitsunobu reaction emerged as an alternative for side-chain activation but introduced new complications, including ultra-low temperature requirements (−78°C) and incomplete oxidation of sulfide intermediates to sulfones, which hampered subsequent olefination steps [4] [5]. These limitations catalyzed the adoption of the Julia-Kocienski olefination, which combined superior E-selectivity (>95%) with a one-pot protocol, eliminating the need for intermediate isolation and significantly improving atom economy. This transition marked a paradigm shift toward streamlined, industrially viable syntheses of tert-butyl pitavastatin and related statin intermediates [1] [4].

Comparative Analysis of Julia Olefination vs. Mitsunobu Reaction in Side-Chain Formation

The choice between Julia-Kocienski olefination and Mitsunobu-based approaches profoundly impacts efficiency and stereochemical outcomes in tert-butyl pitavastatin synthesis.

Table 1: Comparative Performance of Key Methodologies for Pitavastatin Side-Chain Formation

ParameterJulia-Kocienski OlefinationMitsunobu Reaction
Stereoselectivity (E/Z)>95:5 (with PT sulfone) [1]~80:20 [4]
Reaction StepsOne-pot synthesisMulti-step (activation/oxidation)
Temperature Requirements−10°C to 10°C [4]−78°C (ultra-low temp) [4]
Byproduct ManagementBenign (SO₂, tetrazolide) [7]Triphenylphosphine oxide
Isomer Purity≥99% non-cis isomer [4]Requires chromatography

The Mitsunobu route employs (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester, which undergoes activation with 1,1′-(1,4-phenylene)-bis-(1H-tetrazole-5-thiol) and diisopropyl azodicarboxylate. This step is plagued by variable yields (60–75%) due to steric hindrance during subsequent sulfide-to-sulfone oxidation. Incomplete oxidation leaves residual sulfide that poisons catalysts in downstream steps, necessitating chromatographic purification [4]. Conversely, the Julia-Kocienski approach utilizes 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfones, which undergo direct olefination with 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde. The tetrazolylsulfone moiety facilitates a spontaneous Smiles rearrangement after carbonyl addition, enabling in situ elimination to the alkene with exceptional E-selectivity. This chemoselectivity arises from the preferential formation of anti-adducts in the initial nucleophilic addition and their faster rearrangement compared to syn-adducts, minimizing cis-isomer formation [1] [7].

Optimization of Oxidative Sulfone Intermediate Conversion Using Hydrogen Peroxide Catalysts

A critical step in the Julia-Kocienski route involves oxidizing the sulfide precursor (Substance B) to the sulfone (Substance C). Traditional oxidants like meta-chloroperoxybenzoic acid (mCPBA) suffer from over-oxidation to sulfones and generate stoichiometric organic acids requiring neutralization. Modern protocols employ hydrogen peroxide (H₂O₂) with Lewis acid catalysts, achieving near-quantitative conversion under mild conditions [4] [9].

Table 2: Catalytic Systems for Sulfide-to-Sulfone Oxidation

Catalyst SystemConditionsConversionSulfoxide:Sulfone RatioReusability
Ammonium molybdate tetrahydrateH₂O₂ (4 eq), isopropanol, 20–40°C99% [4]1:99 (sulfone)Not reported
Zr/SiW₁₂/GO nanocompositeH₂O₂ (2 eq), solvent-free, RT95% [9]95:5 (sulfoxide)4 cycles
Sodium tungstateH₂O₂ (5 eq), methanol, 50°C98% [4]1:99 (sulfone)Not reusable

The ammonium molybdate/H₂O₂ system operates optimally at a 1:0.03–0.1 molar ratio of sulfide to catalyst, with H₂O₂ as the terminal oxidant (4–10 equivalents) in isopropanol at 20–40°C. This system suppresses sulfoxide accumulation (<1%) by modulating peroxide activation kinetics [4]. Alternatively, zirconium-immobilized polyoxometalate catalysts (e.g., Zr/SiW₁₂/GO) exhibit bifunctionality: the zirconium sites activate sulfides via Lewis acid interactions, while the SiW₁₂ anions facilitate peroxide decomposition. This synergy enables solvent-free oxidation at room temperature with 95% yield and retains activity over four cycles due to graphene oxide (GO) stabilization [9].

Stereoselective Control in Julia-Kocienski Olefination for cis/trans Isomer Suppression

Achieving >99% trans-selectivity in tert-butyl pitavastatin hinges on precise manipulation of the Julia-Kocienski mechanism. The reaction proceeds through three stereodetermining stages:

  • Nucleophilic Addition: Deprotonation of the PT-sulfone (e.g., Substance C) generates a carbanion that attacks the quinoline-3-carbaldehyde carbonyl. This step can yield syn- or anti-β-alkoxy sulfone diastereomers via open or closed transition states [1].
  • Smiles Rearrangement: The anti-diastereomer undergoes rapid [2,3]-sigmatropic rearrangement due to minimized 1,2-steric repulsion, forming a linear sulfinate ester. The syn-diastereomer rearranges slower due to eclipsing interactions [1] [7].
  • Elimination: The rearranged anti-intermediate eliminates SO₂ and tetrazolide anion concertedly, producing the trans-alkene exclusively.

Stereoselectivity is enhanced by:

  • Sulfone Activator Choice: 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones favor E-olefins (>95:5) due to steric bulk of the phenyl group disfavoring syn-adduct formation [1] [6].
  • Base and Solvent Optimization: Sodium hydride in tetrahydrofuran at −10°C to 10°C maximizes anti:syn addition ratios. Polar aprotic solvents (e.g., THF) stabilize the open transition state favoring anti-adducts [4] [7].
  • Substrate Design: Electron-deficient quinoline aldehydes accelerate the addition step, preventing equilibration that could erode stereoselectivity [1].

Recent advances demonstrate that 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones further enhance Z-selectivity for trisubstituted alkenes (up to 99:1 Z/E) via increased steric differentiation in the Smiles step [6]. However, for tert-butyl pitavastatin’s disubstituted alkene, PT sulfones remain optimal.

Solvent System Optimization for Enhanced Yield in Multi-Step Synthesis

Solvent selection critically influences yields, stereoselectivity, and purification burden across the four-stage synthesis of tert-butyl pitavastatin:

  • Sulfone Alkylation: (4R-CIS)-6-Chloromethyl-2,2-dimethyl-1,3-dioxolane-4-acetic acid tert-butyl ester reacts with PT-sulfonamide (Substance A) in 1,4-dioxane at 30–80°C. Dioxane’s moderate polarity (dielectric constant ε=2.2) facilitates SN₂ displacement without competing elimination, achieving 85–90% yield at a 5:1 solvent-to-substrate weight ratio. Substituting with N,N-dimethylformamide promotes elimination, reducing yield to 70% [4].
  • Sulfide Oxidation: Isopropanol is preferred for H₂O₂-based oxidations due to its capacity to solubilize both hydrophobic sulfides and aqueous H₂O₂ while resisting peroxide decomposition. A 5:1 (w/w) solvent-to-sulfone ratio ensures homogeneity without diluting the catalyst [4].
  • Julia-Kocienski Olefination: Tetrahydrofuran (THF) is optimal for the key C–C bond formation. Its Lewis basicity solvates Na⁺ or Li⁺ counterions, promoting open transition states that enhance anti-selectivity. Reactions conducted at −10°C to 0°C in THF achieve 92% yield and >99% trans-isomer purity, whereas dichloromethane or toluene reduces yields by 15–20% due to poor sulfone solubility [4] [7].
  • Acid Deprotection: Methanol/water mixtures (4:1 v/v) with catalytic hydrochloric acid cleave the dioxolane acetal efficiently without ester hydrolysis, simplifying isolation of crystalline tert-butyl pitavastatin [4].

This solvent strategy minimizes transitions between reaction vessels, enabling a telescoped process that reduces overall waste and improves throughput by 30% compared to step-isolated approaches.

Properties

Product Name

tert-Buthyl Pitavastatin

IUPAC Name

tert-butyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C29H32FNO4

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3

InChI Key

RCARMBIYAHBUHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.